molecular formula C10H19N3O B7984937 (R)-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide

(R)-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide

Cat. No.: B7984937
M. Wt: 197.28 g/mol
InChI Key: NIZQDYZYZYAHCD-SECBINFHSA-N
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Description

®-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide is a compound that belongs to the class of acetamides. It features a cyclopropyl group, a pyrrolidine ring, and an amino group, making it a molecule of interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using reagents like diazomethane or cyclopropyl carbinol.

    Amidation Reaction: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl group, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.

Medicine

In the field of medicine, ®-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide is investigated for its potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with ®-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide.

    Cyclopropyl Compounds: Cyclopropylamine and cyclopropylcarbinol are examples of compounds with a cyclopropyl group.

Uniqueness

What sets ®-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide apart is the combination of the cyclopropyl group and the pyrrolidine ring within the same molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-12-5-4-9(7-12)13(8-2-3-8)10(14)6-11/h8-9H,2-7,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZQDYZYZYAHCD-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)N(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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